4-[(2-Iodophenoxy)methyl]piperidine hydrochloride
Overview
Description
4-[(2-Iodophenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClINO and a molecular weight of 353.63 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is widely used in scientific experiments such as drug discovery, material science, and research on neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Iodophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 2-iodophenol with piperidine in the presence of a suitable base and solvent. The reaction conditions may vary, but common methods include:
Cyclization: Using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the cyclization reaction.
Solvent: Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. This method allows for better control over reaction conditions and scalability. The use of automated reactors and advanced purification techniques ensures high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Iodophenoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of deiodinated piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
4-[(2-Iodophenoxy)methyl]piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders and other diseases.
Industry: Utilized in material science for the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 4-[(2-Iodophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter receptors and ion channels, leading to changes in neuronal activity and signaling. This modulation can result in therapeutic effects, particularly in the context of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.
2-Iodophenol: A phenolic compound with an iodine substituent, used in organic synthesis.
Phenoxyalkylamines: A class of compounds with similar structural features and applications.
Uniqueness
4-[(2-Iodophenoxy)methyl]piperidine hydrochloride is unique due to its specific combination of the iodophenoxy group and piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-[(2-iodophenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO.ClH/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUQCBQERFUWKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC=C2I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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